![molecular formula C18H24Cl2N2O2S B1402461 4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride CAS No. 1361111-82-1](/img/structure/B1402461.png)
4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride is a useful research compound. Its molecular formula is C18H24Cl2N2O2S and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study by Al-adilee & Hessoon (2019) focused on synthesizing thiazolyl azo dye ligands derived from 2-amino-5-methyl thiazole, highlighting their potential in anticancer research. These compounds, including those related to the 4-chloro-phenoxyethyl-methyl-thiazol class, demonstrate versatility in synthesis and applications in medicinal chemistry (Al-adilee & Hessoon, 2019).
Antimicrobial and Antifungal Applications
- Research by Sah et al. (2014) explored the antimicrobial properties of compounds derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, indicating the relevance of 4-chloro-phenoxyethyl-methyl-thiazol derivatives in developing new antimicrobial agents (Sah et al., 2014).
Potential in Anticancer Studies
- The synthesis and potential anticancer applications of 1,2,3-thiadiazoles, including those structurally related to 4-chloro-phenoxyethyl-methyl-thiazol, were discussed in a study by Looker & Wilson (1965). These compounds show promise in the development of new anticancer drugs (Looker & Wilson, 1965).
Anti-inflammatory and Antimicrobial Potential
- Karabasanagouda et al. (2008) synthesized a series of thiazole compounds, including those with 4-chloro-phenoxyethyl-methyl-thiazol structures. These compounds were evaluated for their anti-inflammatory and antimicrobial properties, suggesting their potential in these therapeutic areas (Karabasanagouda et al., 2008).
Application in Organic Synthesis
- Liu Jian-p (2014) reported on the synthesis of 4-hydroxy phenyl-4-methyl thiazole-5-carboxylate, showcasing the diverse synthetic applications of thiazole derivatives and their potential in developing various organic compounds (Liu Jian-p, 2014).
Molluscicidal Properties
- A study by El-bayouki & Basyouni (1988) explored the molluscicidal properties of thiazolo[5,4-d]pyrimidines, indicating the potential use of 4-chloro-phenoxyethyl-methyl-thiazol derivatives in controlling snail populations that are intermediate hosts in diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Cardioprotective Activity
- Research by Drapak et al. (2019) on the synthesis of 2-arylimino-1,3-thiazole derivatives, related to the 4-chloro-phenoxyethyl-methyl-thiazol class, revealed their potential cardioprotective activity, suggesting applications in cardiovascular disease management (Drapak et al., 2019).
Properties
IUPAC Name |
4-[5-[2-(4-chlorophenoxy)ethyl]-4-methyl-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2S.ClH/c1-13-16(7-12-23-15-5-3-14(19)4-6-15)24-17(21-13)18(22)8-2-10-20-11-9-18;/h3-6,20,22H,2,7-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPRRJUOOWRVGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2(CCCNCC2)O)CCOC3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
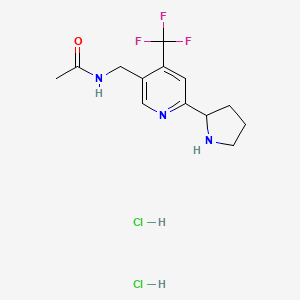
![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)
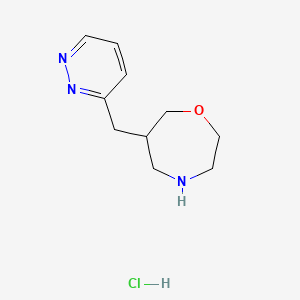
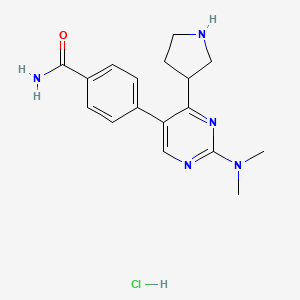
![7-Benzyl-2-piperidin-3-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402388.png)
![7-Benzyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402389.png)
![3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1402390.png)

![1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt](/img/structure/B1402392.png)
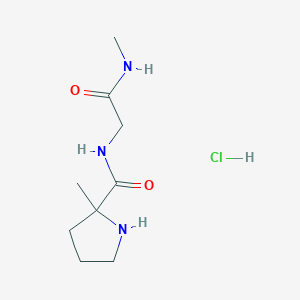

![[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402398.png)
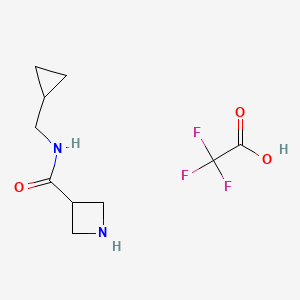
![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)
